molecular formula C11H19NO4 B7987984 (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B7987984
M. Wt: 229.27 g/mol
InChI Key: MWVACPFYLGYKIY-BDAKNGLRSA-N
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Description

(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a tert-butoxy(formyl)amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclopentane ring and introduce the tert-butoxy(formyl)amino group through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The tert-butoxy(formyl)amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy(formyl)amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the tert-butoxy(formyl)amino group can produce primary amines.

Scientific Research Applications

(1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents, such as:

  • Cyclopentane-1-carboxylic acid
  • Cyclopentane-1,3-dicarboxylic acid
  • tert-Butylamine derivatives

Uniqueness

What sets (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the tert-butoxy(formyl)amino group and the carboxylic acid group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R,3S)-3-[formyl-[(2-methylpropan-2-yl)oxy]amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-12(7-13)9-5-4-8(6-9)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVACPFYLGYKIY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON(C=O)C1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)ON(C=O)[C@H]1CC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856548
Record name (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410090-37-8
Record name (1R,3S)-3-[tert-Butoxy(formyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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